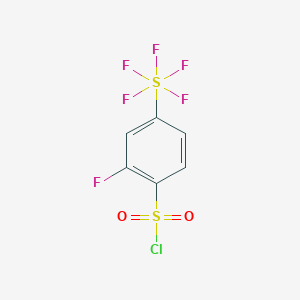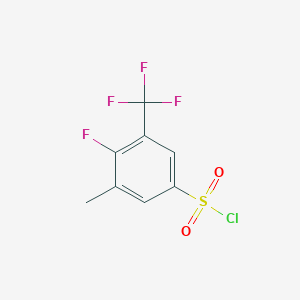
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine
Overview
Description
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H5BrFNO2S . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-3-fluoro-2-methylsulfanyl-pyridine with mCPBA in dichloromethane at 0° C . After stirring for 1.5 hours at room temperature, the reaction mixture is added to 2N aq. NaOH solution and extracted with DCM. The organic layer is dried over Na2SO4, concentrated, and the title compound is obtained as a white solid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 . The molecular weight of the compound is 254.08 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Kinetics in Nucleophilic Aromatic Substitution
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine and similar compounds have been studied for their kinetics in nucleophilic aromatic substitution reactions. Research by Abramovitch, Helmer, and Liveris (1968) explored the rates and activation parameters for reactions involving halogeno-pyridines and their N-oxides with methoxide ion in methanol and dimethyl sulphoxide. They observed the sensitivity of reaction rates to the concentration of methanol and the effects of β-substituents in the pyridine nucleus on the ortho: para ratios in these substitutions (Abramovitch, Helmer, & Liveris, 1968).
Structural and Theoretical Analysis
A combined experimental and computational study was conducted on derivatives of 5-bromo- and 5-iodoanthranilamide, yielding N-(2-cyanophenyl)disulfonamides. Mphahlele and Maluleka (2021) focused on characterizing the molecular structures of these compounds, including derivatives containing methylsulfonyl groups, through nuclear magnetic resonance, infrared, and mass spectrometric techniques, complemented by density functional theory (DFT) calculations (Mphahlele & Maluleka, 2021).
Synthesis and Crystal Structure in Medicinal Chemistry
Zhou et al. (2015) explored the synthesis and stereostructures of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. They investigated the crystal structures, absolute configurations, and anticancer activity of these isomers, highlighting the importance of pyridinesulfonamide as a fragment in drug development (Zhou et al., 2015).
Suzuki Cross-Coupling Reaction for Pyridine Derivatives
Ahmad et al. (2017) detailed the palladium-catalyzed synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction. This study not only presented a method for synthesizing these derivatives but also investigated their potential applications in liquid crystals and biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Molecular Structures of Trimethylstannyl-pyridines
Research by Riedmiller, Jockisch, and Schmidbaur (1999) involved the synthesis and molecular structure analysis of compounds like 5-methyl-2-trimethylsilyl-pyridine, derived from 2-bromo-pyridine. This study provided insights into the properties of the heteroarene skeleton and potential intermolecular coordination in such structures (Riedmiller, Jockisch, & Schmidbaur, 1999).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H301-H311-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
It is known that brominated and fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .
Mode of Action
It’s known that brominated and fluorinated pyridines can participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between the pyridine and another organic molecule, facilitated by a palladium catalyst .
Biochemical Pathways
The compound’s potential to participate in suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize a variety of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .
Result of Action
As a potential precursor in the synthesis of pharmaceuticals and agrochemicals, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the reactivity of brominated and fluorinated pyridines .
properties
IUPAC Name |
5-bromo-3-fluoro-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRCENTMVWGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



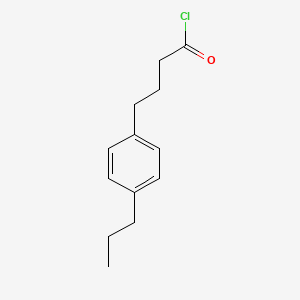
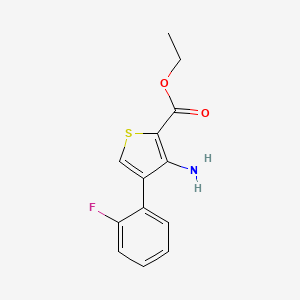
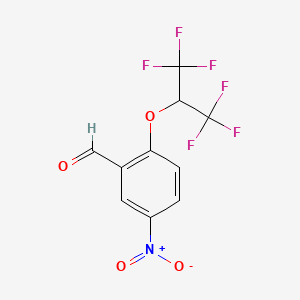
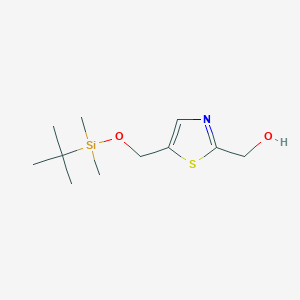
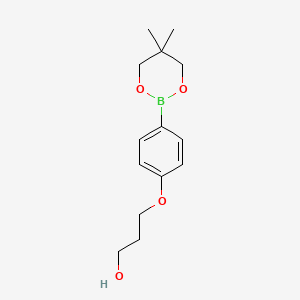
![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)


![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)


